molecular formula C21H26ClN B1676186 Melitracen hydrochloride CAS No. 10563-70-9

Melitracen hydrochloride

Cat. No.: B1676186
CAS No.: 10563-70-9
M. Wt: 327.9 g/mol
InChI Key: RADLXCPDUXFGFF-UHFFFAOYSA-N
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Description

Melitracen hydrochloride is a tricyclic antidepressant (TCA) used primarily for the treatment of depression and anxiety. It is known for its efficacy and improved tolerability compared to other TCAs. This compound is often marketed under brand names such as Melixeran and Trausabun .

Mechanism of Action

Target of Action

Melitracen hydrochloride is a tricyclic antidepressant (TCA) that primarily targets norepinephrine and serotonin (5-HT) neurotransmitters . These neurotransmitters play a crucial role in mood regulation, with their imbalance often linked to conditions such as depression and anxiety .

Mode of Action

This compound acts by inhibiting the reuptake of norepinephrine and serotonin at the nerve synapse . This inhibition increases the concentration of these neurotransmitters in the synaptic space, enhancing their signaling and leading to an antidepressant effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of norepinephrine and serotonin neurotransmission . By inhibiting their reuptake, this compound prolongs their action, leading to increased stimulation of post-synaptic receptors. This enhanced neurotransmission can help alleviate symptoms of depression and anxiety .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is readily absorbed in the gastrointestinal tract . The compound is widely distributed in the body and crosses the blood-brain barrier, which is essential for its central nervous system effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission. By increasing the levels of norepinephrine and serotonin in the synaptic space, it enhances the stimulation of post-synaptic receptors . This can lead to improved mood and reduced symptoms of depression and anxiety .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-administration with other drugs can lead to interactions that may enhance or reduce its effects . Furthermore, individual factors such as the patient’s age, health status, and genetic makeup can also influence the drug’s action and efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melitracen hydrochloride involves several steps. One method includes the protection of the carbonyl group of o-benzoylbenzoic acid in a ketal form, followed by a Grignard reaction with methyl magnesium halide. The protecting group is then removed under acidic conditions, leading to cyclization and the formation of 10,10-dimethyl anthrone .

Another method involves the reaction of 10,10-dimethylanthracene-9-ketone with N,N-dimethylaminopropylmagnesium chloride to form a melitracen intermediate. This intermediate is then dehydrated under acidic conditions and subjected to a salt-forming reaction to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves crystallization of the dehydrated product from the ethanol phase using hydrochloric acid gas. The final product is isolated by filtration .

Chemical Reactions Analysis

Types of Reactions

Melitracen hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify its structure.

    Substitution: Substitution reactions, particularly involving the amino group, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield various reduced forms of melitracen.

Scientific Research Applications

Melitracen hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Melitracen hydrochloride is unique in its faster onset of action and improved tolerability compared to other tricyclic antidepressants. It has a biphasic effect, providing both antidepressant and anxiolytic benefits .

Properties

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADLXCPDUXFGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5118-29-6 (Parent)
Record name Melitracen hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709
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DSSTOX Substance ID

DTXSID7046835
Record name Melitracen hydrochloride
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Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10563-70-9
Record name Melitracen hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10563-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melitracen hydrochloride [USAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELITRACEN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78229
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Record name Melitracen hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[10,10-dimethyl-9(10H)-anthrylidene]-N,N-dimethylpropylamine hydrochloride
Source European Chemicals Agency (ECHA)
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Record name MELITRACEN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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